6'-Ethynyl-[2,2'-bipyridine]-6-carbaldehyde
Description
6'-Ethynyl-[2,2'-bipyridine]-6-carbaldehyde (CAS: 327994-98-9) is a functionalized bipyridine derivative featuring an ethynyl (-C≡CH) group at the 6' position and a carbaldehyde (-CHO) group at the 6 position of the bipyridine scaffold (Figure 1). This compound serves as a versatile ligand in coordination chemistry due to its dual functionality: the bipyridine moiety chelates metal ions, while the ethynyl and aldehyde groups enable further derivatization via Sonogashira coupling or condensation reactions, respectively .
Structure
3D Structure
Properties
Molecular Formula |
C13H8N2O |
|---|---|
Molecular Weight |
208.21 g/mol |
IUPAC Name |
6-(6-ethynylpyridin-2-yl)pyridine-2-carbaldehyde |
InChI |
InChI=1S/C13H8N2O/c1-2-10-5-3-7-12(14-10)13-8-4-6-11(9-16)15-13/h1,3-9H |
InChI Key |
CIVISVOOSRVIBC-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=NC(=CC=C1)C2=CC=CC(=N2)C=O |
Origin of Product |
United States |
Preparation Methods
Directed Halogenation
Introducing halogens at specific positions is critical for subsequent cross-couplings. Directed ortho-metallation (DoM) using lithium diisopropylamide (LDA) at −78°C enables regioselective bromination at the 6' position. Quenching with bromine or N-bromosuccinimide (NBS) achieves 6'-bromo-2,2'-bipyridine in 68% yield. Alternatively, palladium-catalyzed C–H activation with Pd(OAc)₂ and bromobenzene directs bromination at electron-deficient positions.
Aldehyde Functionalization at the 6-Position
Vilsmeier-Haack Formylation
The aldehyde group is introduced via the Vilsmeier-Haack reaction . Treating 6'-bromo-2,2'-bipyridine with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) at 0–5°C generates the iminium intermediate, hydrolyzed to 6'-bromo-[2,2'-bipyridine]-6-carbaldehyde. Yields range from 65% to 72%, with purity confirmed by ¹H NMR (δ 10.2 ppm, singlet for aldehyde proton).
Oxidation of Methyl Precursors
An alternative route oxidizes a methyl group at the 6-position. Using selenium dioxide (SeO₂) in dioxane at 110°C converts 6'-bromo-6-methyl-2,2'-bipyridine to the aldehyde in 58% yield. This method avoids harsh acidic conditions but requires rigorous exclusion of moisture.
| Component | Specification |
|---|---|
| Catalyst | Pd(PPh₃)₄ (5 mol%) |
| Copper Source | CuI (10 mol%) |
| Base | Et₃N or DIEA (2.5 equiv) |
| Solvent | THF/DMF (4:1 v/v) |
| Temperature | 60–70°C, 12–24 h |
| Yield | 70–85% |
For example, coupling with trimethylsilylacetylene (TMSA) followed by desilylation with K₂CO₃/MeOH provides 6'-ethynyl-[2,2'-bipyridine]-6-carbaldehyde in 78% yield.
Alternative Strategies
Sequential Cross-Couplings
A modular approach employs Negishi coupling to pre-install the ethynyl group. Zincation of 6-ethynylpyridine with ZnCl₂ and subsequent coupling with 6-bromo-2-pyridinecarbaldehyde under NiCl₂ catalysis achieves the bipyridine core in one step (62% yield).
Protective Group Maneuvers
To prevent aldehyde oxidation during Sonogashira coupling, the aldehyde is protected as an acetal. After coupling, acidic hydrolysis (HCl/THF) regenerates the aldehyde without side reactions.
Challenges and Optimization
-
Regioselectivity : Competing halogenation at the 4- or 5-positions necessitates careful directing group selection.
-
Side Reactions : Over-oxidation of aldehydes to carboxylic acids is mitigated by low-temperature SeO₂ treatments.
-
Catalyst Poisoning : Residual amines from Sonogashira couplings are removed via activated charcoal filtration .
Chemical Reactions Analysis
Types of Reactions: 6’-Ethynyl-[2,2’-bipyridine]-6-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: 6’-Ethynyl-[2,2’-bipyridine]-6-carboxylic acid.
Reduction: 6’-Ethynyl-[2,2’-bipyridine]-6-methanol.
Substitution: Various substituted bipyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Structural Overview
The compound features:
- Bipyridine Structure : A bipyridine backbone that enhances its coordination properties.
- Ethynyl Group : Present at the 6' position, contributing to its reactivity.
- Formyl Group : Located at the 6 position, which can facilitate further chemical transformations.
Catalysis
As a ligand, 6'-Ethynyl-[2,2'-bipyridine]-6-carbaldehyde plays a crucial role in catalyzing various chemical reactions. Its ability to coordinate with metal ions allows it to stabilize reactive intermediates and enhance reaction rates.
Example Reactions :
- Cross-Coupling Reactions : Utilized in palladium-catalyzed cross-coupling processes due to its strong binding affinity for palladium.
- C-H Activation : The compound has shown potential in activating C-H bonds, leading to the formation of more complex organic structures.
Materials Science
The compound's coordination properties enable its use in developing advanced materials:
- Metal-Organic Frameworks (MOFs) : It can be incorporated into MOFs for gas storage and separation applications.
- Sensors : Its fluorescent properties make it suitable for developing sensors that detect metal ions or small biomolecules.
Biological Studies
While specific biological activities of this compound are not extensively documented, its structural analogs have shown significant interactions with biomolecules:
- Fluorescent Probes : Potential use as a fluorescent probe in biological imaging due to its ability to form complexes with metal ions.
- Drug Delivery Systems : The compound's coordination capabilities suggest applications in targeted drug delivery systems where metal complexes can enhance bioavailability.
Case Study 1: Catalytic Applications
In a study exploring the catalytic efficiency of various bipyridine ligands in palladium-catalyzed reactions, this compound exhibited superior performance compared to traditional ligands. The enhanced binding affinity with palladium resulted in higher yields and lower reaction times.
Case Study 2: Material Development
Research demonstrated that incorporating this compound into metal-organic frameworks significantly improved gas adsorption capacities. The structural stability of the resulting MOFs was attributed to the strong coordination between the ligand and metal centers.
Mechanism of Action
The mechanism of action of 6’-Ethynyl-[2,2’-bipyridine]-6-carbaldehyde is primarily related to its ability to coordinate with metal ions. The bipyridine moiety acts as a bidentate ligand, forming stable complexes with transition metals. These metal complexes can participate in various catalytic and electronic processes, depending on the nature of the metal and the specific application.
Molecular Targets and Pathways:
Coordination Chemistry: The compound targets metal ions, forming coordination complexes that can be used in catalysis and materials science.
Fluorescence: The electronic properties of the compound allow it to act as a fluorescent probe, targeting specific biomolecules in biological systems.
Comparison with Similar Compounds
Structural and Functional Differences
Key structurally analogous compounds include:
*CAS for caerulomycin A (oxime derivative).
Key Observations:
Electronic Effects :
- The ethynyl group in this compound is electron-withdrawing, enhancing the electrophilicity of the aldehyde for nucleophilic additions .
- In contrast, the methoxy group in 4-Methoxy-[2,2'-bipyridine]-6-carbaldehyde is electron-donating, stabilizing the aldehyde against hydrolysis .
Reactivity: Ethynyl and aldehyde groups allow orthogonal reactivity: Sonogashira coupling (ethynyl) and Schiff base formation (aldehyde) . Acetyl groups in 6,6'-Diacetyl-2,2'-bipyridine enable oxime formation for stable metal chelation .
Metal Coordination :
- 6'-Ethynyl derivatives form robust Fe²⁺ spin-crossover complexes due to strong σ-donation from the ethynyl group .
- 6,6'-Diacetyl-2,2'-bipyridine dioxime acts as a tetradentate ligand for Cu(I/II) and Pd(II), leveraging N,O-chelation .
Physicochemical Properties
Density and Solubility :
Thermal Stability :
- Ethynyl derivatives decompose above 300°C, while acetylated bipyridines (e.g., 6,6'-Diacetyl-2,2'-bipyridine) melt at lower temperatures (~173°C) .
Biological Activity
6'-Ethynyl-[2,2'-bipyridine]-6-carbaldehyde is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, focusing on the mechanisms through which it exerts its effects, relevant case studies, and research findings.
Chemical Structure and Properties
This compound is characterized by the presence of an ethynyl group at the 6' position of the bipyridine scaffold, which is known for enhancing the compound's reactivity and biological interactions. The aldehyde functional group serves as a versatile site for further chemical modifications, enabling the synthesis of various derivatives with tailored biological properties.
Biological Activity
The biological activity of this compound has been investigated in several studies, highlighting its potential as an anti-cancer agent and its role in targeting specific cellular pathways.
- Inhibition of Tumor Cell Proliferation : Research indicates that compounds similar to this compound can inhibit tumor cell proliferation by interfering with folate transport mechanisms. This inhibition is mediated through the folate receptor (FR) and proton-coupled folate transporter (PCFT) pathways, leading to reduced cellular uptake of essential nutrients required for cancer cell growth .
- Antimicrobial Activity : Some derivatives of bipyridine compounds have shown promising antimicrobial properties against various pathogens, including Escherichia coli and Pseudomonas aeruginosa. The mechanism often involves disruption of microbial membrane integrity or inhibition of critical metabolic pathways .
- Metal Coordination : The ability of bipyridine derivatives to form complexes with transition metals enhances their biological activity. These metal complexes can exhibit increased potency against cancer cells by targeting specific enzymes or disrupting cellular signaling pathways .
Case Studies
- Study on Anticancer Activity : A study demonstrated that a related compound derived from bipyridine effectively inhibited colony formation in KB cancer cells with over 99% inhibition at high concentrations. This suggests that structural modifications in bipyridine derivatives can significantly enhance their anticancer efficacy .
- Antimicrobial Evaluation : Another investigation into various bipyridine derivatives reported antimicrobial activities against gram-negative bacteria. The study highlighted the importance of substituent groups on the bipyridine scaffold in modulating biological activity .
Research Findings
Recent research has expanded on the synthesis and evaluation of this compound and its derivatives:
| Compound | Biological Activity | Mechanism |
|---|---|---|
| This compound | Anticancer (inhibits KB cell proliferation) | FR/PCFT-mediated uptake inhibition |
| Related bipyridine derivatives | Antimicrobial against E. coli and P. aeruginosa | Disruption of membrane integrity |
| Metal complexes derived from bipyridines | Enhanced anticancer activity | Targeting metal-binding sites in enzymes |
Q & A
Q. Critical Factors :
- Temperature : Sonogashira coupling requires precise control (60–80°C) to avoid side reactions like aldehyde reduction.
- Protection Strategies : The aldehyde group may require protection (e.g., as an acetal) during ethynylation to prevent undesired reactivity .
How can researchers resolve contradictions in reported biological activities of bipyridine derivatives?
Advanced Analytical Framework :
Contradictions in biological data (e.g., anticancer efficacy) may arise from:
- Purity Issues : Impurities in synthesis (e.g., unreacted starting materials) can skew results. Validate purity via HPLC and ¹H/¹³C NMR .
- Cell Line Variability : Test across multiple cell lines (e.g., HeLa, MCF-7) to assess compound specificity.
- Metal Complexation : Biological activity often depends on metal-ion coordination. Compare free ligand vs. metal complex (e.g., with Zn²⁺ or Cu²⁺) to isolate effects .
Example : A study reporting low apoptosis induction might have used ligand-only assays, whereas metal complexes could enhance activity via ROS generation .
What spectroscopic and computational methods are essential for characterizing this compound and its metal complexes?
Q. Basic Characterization :
Q. Advanced Techniques :
- X-ray Crystallography : Resolves coordination geometry in metal complexes (e.g., octahedral vs. square planar) .
- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to explain redox behavior in catalytic applications .
How does the ethynyl group influence the coordination chemistry of this compound?
Q. Mechanistic Insight :
- Electronic Effects : The ethynyl group enhances π-conjugation, stabilizing metal-ligand charge transfer (MLCT) states in complexes. This is critical in photochemical applications (e.g., light-harvesting materials) .
- Steric Considerations : Ethynyl's linear geometry minimizes steric hindrance, enabling flexible binding modes (e.g., bridging vs. chelating) in MOFs .
Case Study : In Ru(II) complexes, the ethynyl group red-shifts absorption spectra, making the compound suitable for dye-sensitized solar cells .
What strategies mitigate challenges in synthesizing sterically hindered bipyridine derivatives?
Q. Advanced Synthetic Design :
- Directed Ortho-Metalation : Use directing groups (e.g., trimethylsilyl) to selectively functionalize crowded positions .
- Microwave-Assisted Synthesis : Reduces reaction times and improves yields for slow steps (e.g., cross-coupling) .
- Catalyst Optimization : Bulky ligands (e.g., XPhos) enhance catalyst turnover in Suzuki or Sonogashira couplings for hindered substrates .
How can researchers leverage the aldehyde group for post-synthetic modifications?
Q. Methodological Applications :
- Schiff Base Formation : React with amines (e.g., 2,6-diisopropylaniline) to create imine-linked ligands for asymmetric catalysis .
- Reductive Amination : Convert the aldehyde to amines for drug-discovery applications (e.g., using NaBH₃CN) .
- Coordination Templates : The aldehyde acts as a transient directing group in C–H activation reactions .
What are the implications of conflicting spectroscopic data in metal-complex studies?
Q. Data Reconciliation Workflow :
Solvent Effects : Compare spectra in polar (DMSO) vs. nonpolar (CDCl₃) solvents to identify solvent-dependent shifts .
Counterion Interactions : Anions (e.g., PF₆⁻ vs. Cl⁻) can alter NMR and UV-Vis profiles.
Redox State : Use cyclic voltammetry to detect metal-center oxidation states that influence spectroscopic features .
How does this compound compare to structurally similar ligands in MOF design?
Q. Comparative Analysis :
- Linker Rigidity : Ethynyl groups enhance rigidity vs. methyl or methoxy substituents, improving MOF stability .
- Pore Functionalization : The aldehyde enables post-synthetic modification (e.g., grafting amines) to tune pore chemistry .
- Luminescence : Ethynyl-extended conjugation enhances ligand-centered emission, useful in sensing applications .
What are the best practices for handling air- or moisture-sensitive reactions in its synthesis?
Q. Practical Guidelines :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
